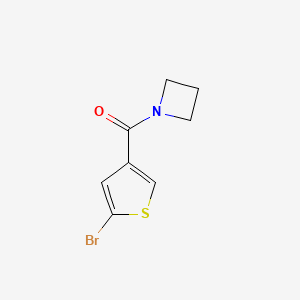![molecular formula C8H13F2NO2 B8199604 2,2-Difluoro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B8199604.png)
2,2-Difluoro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a hydroxymethyl group and a difluoroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one typically involves the reaction of a piperidine derivative with a difluoroethanone precursor. One common method involves the reaction of 3-(hydroxymethyl)piperidine with 2,2-difluoroacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethanone moiety can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the carbonyl group to an alcohol.
Substitution: Replacement of fluorine atoms with nucleophiles, forming new C-N or C-S bonds.
Applications De Recherche Scientifique
2,2-Difluoro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the difluoroethanone moiety.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one depends on its specific application. In biochemical studies, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of target proteins. The difluoroethanone moiety can interact with amino acid residues through hydrogen bonding and van der Waals interactions, influencing the conformation and activity of the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Trifluoroacetyl piperidine: Similar structure with a trifluoroacetyl group instead of a difluoroethanone moiety.
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane: Contains difluoromethyl groups and a dioxolane ring, differing in the ring structure and functional groups.
Uniqueness
2,2-Difluoro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is unique due to the combination of a piperidine ring with a hydroxymethyl group and a difluoroethanone moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2,2-difluoro-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-7(10)8(13)11-3-1-2-6(4-11)5-12/h6-7,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COATVEYXNFDFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8199546.png)
![4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199549.png)
![3'-Chloro-4,5-difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199552.png)
![4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199561.png)
![5-(Difluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199569.png)
![5-(Difluoromethoxy)-3'-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199572.png)
![5-(Difluoromethoxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199580.png)

![1,3-dibromo-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B8199597.png)
